molecular formula C15H10F4N2 B12601099 5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine CAS No. 643032-48-8

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine

Cat. No.: B12601099
CAS No.: 643032-48-8
M. Wt: 294.25 g/mol
InChI Key: PWIGNDHAWYEUBO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a fluorinated acridine derivative Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine typically involves the nucleophilic aromatic substitution of a suitable acridine precursor with fluorine-containing reagents. One common method involves the reaction of 5,6,7,8-tetrafluoroacridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced acridine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted acridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. The fluorine atoms enhance its binding affinity and specificity to the target molecules. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is unique due to the combination of fluorine atoms and the N,N-dimethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

643032-48-8

Molecular Formula

C15H10F4N2

Molecular Weight

294.25 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine

InChI

InChI=1S/C15H10F4N2/c1-21(2)8-3-4-10-7(5-8)6-9-11(16)12(17)13(18)14(19)15(9)20-10/h3-6H,1-2H3

InChI Key

PWIGNDHAWYEUBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1

Origin of Product

United States

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